molecular formula C15H16N4O2 B3074919 4-((4-Methylphenyl)methyl)-1-(4-pyridylcarbonyl)semicarbazide CAS No. 1024367-70-1

4-((4-Methylphenyl)methyl)-1-(4-pyridylcarbonyl)semicarbazide

Cat. No. B3074919
CAS RN: 1024367-70-1
M. Wt: 284.31 g/mol
InChI Key: FOJQCIGUNLAZEH-UHFFFAOYSA-N
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Description

4-((4-Methylphenyl)methyl)-1-(4-pyridylcarbonyl)semicarbazide, also known as C16, is a novel compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. C16 is a semicarbazide derivative that has shown promising results in various studies related to its synthesis, mechanism of action, and physiological effects.

Mechanism of Action

The mechanism of action of 4-((4-Methylphenyl)methyl)-1-(4-pyridylcarbonyl)semicarbazide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cancer cell growth and proliferation. 4-((4-Methylphenyl)methyl)-1-(4-pyridylcarbonyl)semicarbazide has been reported to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. It has also been reported to inhibit the activity of histone deacetylases, which play a crucial role in regulating gene expression.
Biochemical and Physiological Effects:
4-((4-Methylphenyl)methyl)-1-(4-pyridylcarbonyl)semicarbazide has been reported to exhibit various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and modulation of gene expression. 4-((4-Methylphenyl)methyl)-1-(4-pyridylcarbonyl)semicarbazide has also been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-((4-Methylphenyl)methyl)-1-(4-pyridylcarbonyl)semicarbazide in lab experiments is its relatively low toxicity compared to other anticancer drugs. 4-((4-Methylphenyl)methyl)-1-(4-pyridylcarbonyl)semicarbazide has also shown promising results in inhibiting the growth of various cancer cell lines, making it a potential candidate for further research. However, one of the limitations of using 4-((4-Methylphenyl)methyl)-1-(4-pyridylcarbonyl)semicarbazide in lab experiments is its low solubility in water, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research and development of 4-((4-Methylphenyl)methyl)-1-(4-pyridylcarbonyl)semicarbazide, including the optimization of its synthesis method, the evaluation of its pharmacokinetic properties, and the identification of its molecular targets. Further studies are also needed to investigate the potential applications of 4-((4-Methylphenyl)methyl)-1-(4-pyridylcarbonyl)semicarbazide in other fields of scientific research, such as neurodegenerative diseases and infectious diseases.

Scientific Research Applications

4-((4-Methylphenyl)methyl)-1-(4-pyridylcarbonyl)semicarbazide has shown potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and cancer research. 4-((4-Methylphenyl)methyl)-1-(4-pyridylcarbonyl)semicarbazide has been reported to exhibit anticancer activity by inducing apoptosis in cancer cells. It has also shown promising results in inhibiting the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, 4-((4-Methylphenyl)methyl)-1-(4-pyridylcarbonyl)semicarbazide has been reported to exhibit antifungal activity against various fungal strains.

properties

IUPAC Name

1-[(4-methylphenyl)methyl]-3-(pyridine-4-carbonylamino)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2/c1-11-2-4-12(5-3-11)10-17-15(21)19-18-14(20)13-6-8-16-9-7-13/h2-9H,10H2,1H3,(H,18,20)(H2,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOJQCIGUNLAZEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)NNC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001135573
Record name 4-Pyridinecarboxylic acid, 2-[[[(4-methylphenyl)methyl]amino]carbonyl]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001135573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-Methylphenyl)methyl)-1-(4-pyridylcarbonyl)semicarbazide

CAS RN

1024367-70-1
Record name 4-Pyridinecarboxylic acid, 2-[[[(4-methylphenyl)methyl]amino]carbonyl]hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1024367-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyridinecarboxylic acid, 2-[[[(4-methylphenyl)methyl]amino]carbonyl]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001135573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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